

Spectroscopic Profile of (Pentafluorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4,5,6-Pentafluorobenzyl
alcohol

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This technical guide provides a comprehensive overview of the key spectroscopic data for (pentafluorophenyl)methanol (CAS No: 440-60-8), a crucial fluorinated building block in medicinal chemistry and materials science. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of (pentafluorophenyl)methanol. The following tables summarize the predicted chemical shifts for ^1H , ^{13}C , and ^{19}F nuclei.

Note: The following NMR data are predicted using advanced computational algorithms and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.8	Singlet	CH ₂
~3.5	Broad Singlet	OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145 (multiplet)	C-F (ortho)
~140 (multiplet)	C-F (para)
~138 (multiplet)	C-F (meta)
~110 (multiplet)	C-CH ₂
~56	CH ₂

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ -143	ortho-F
~ -154	para-F
~ -163	meta-F

Infrared (IR) Spectroscopy

The IR spectrum of (pentafluorophenyl)methanol reveals characteristic vibrational modes of its functional groups. The data presented below is based on experimental spectra from the NIST Chemistry WebBook[1].

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Strong, Broad	O-H stretch
~2940, ~2880	Medium	C-H stretch (CH ₂)
~1650	Strong	C=C stretch (aromatic)
~1520, ~1500	Strong	C=C stretch (aromatic)
~1100	Strong	C-O stretch
~990	Strong	C-F stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of (pentafluorophenyl)methanol provides information about its molecular weight and fragmentation pattern. The data below is from the NIST Chemistry WebBook^[1].

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
198	100	[M] ⁺ (Molecular Ion)
181	50	[M - OH] ⁺
179	95	[M - H ₂ O - H] ⁺
167	15	[C ₆ F ₅] ⁺
131	20	[C ₅ F ₃ H] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of (pentafluorophenyl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- ¹⁹F NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 64-128.
 - Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid (pentafluorophenyl)methanol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Introduce a dilute solution of (pentafluorophenyl)methanol in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
- For GC-MS, use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of the compound.

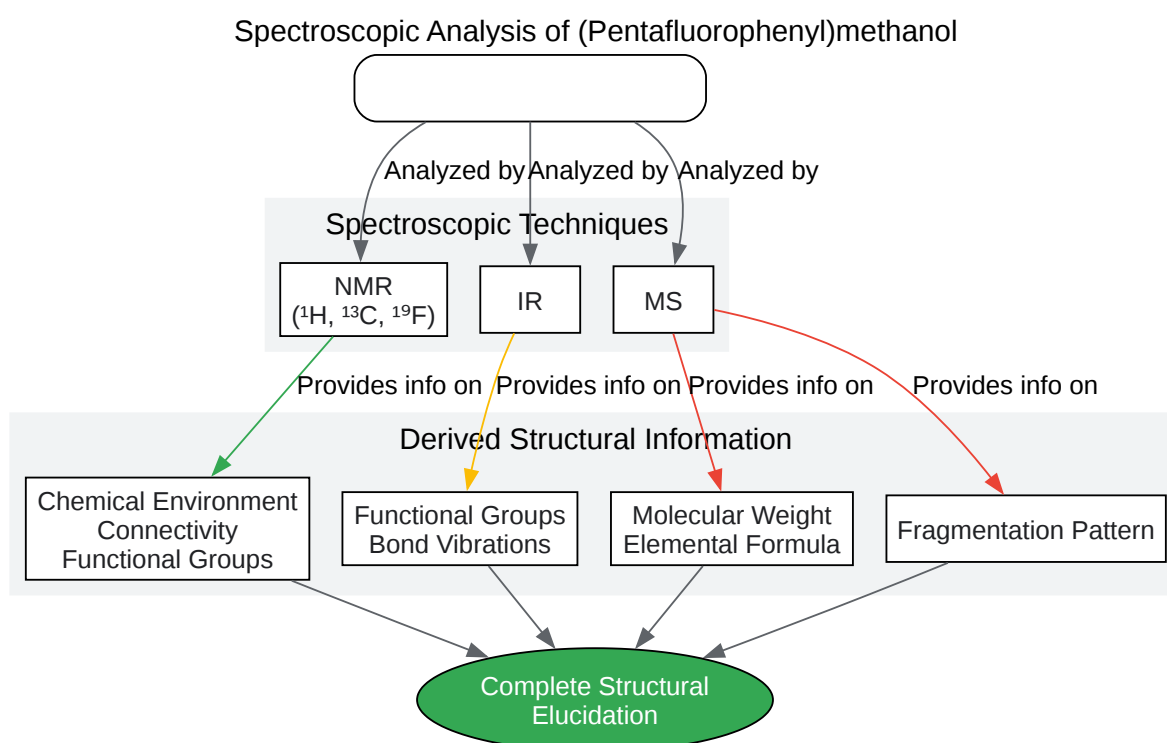
Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer capable of Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.

- Ion Source Temperature: 200-250 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for (pentafluorophenyl)methanol.



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Spectroscopic workflow for structural elucidation.

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References

- 1. A computational tool to accurately and quickly predict ^{19}F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
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